molecular formula C10H8ClF3O3 B13545015 3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid

3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid

Cat. No.: B13545015
M. Wt: 268.61 g/mol
InChI Key: MZSFZYYMWCOEQC-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid is a halogenated aromatic compound featuring a phenyl ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The propanoic acid backbone includes a hydroxyl group at the β-carbon, distinguishing it from non-hydroxylated analogs. Its molecular formula is C₁₀H₈ClF₃O₃, with a calculated molar mass of 269.45 g/mol.

Properties

Molecular Formula

C10H8ClF3O3

Molecular Weight

268.61 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid

InChI

InChI=1S/C10H8ClF3O3/c11-7-2-5(8(15)4-9(16)17)1-6(3-7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)

InChI Key

MZSFZYYMWCOEQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

A critical intermediate for the synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate , which can be prepared by a multi-step method involving chlorination, trifluoromethylation, and isocyanate formation:

  • Step 1: Chlorination and trifluoromethylation of the aromatic precursor to obtain o-chlorotrifluoromethylbenzene derivatives.
  • Step 2: Reaction with hydrazine hydrate in ethanol under reflux with activated carbon and ferric chloride catalyst to form the corresponding hydrazine derivative.
  • Step 3: Treatment with triphosgene and a catalyst in an organic solvent at low temperature (-5 °C) followed by reflux to convert the hydrazine derivative into the isocyanate.
  • Step 4: Purification by vacuum distillation under controlled vacuum and temperature to isolate the pure 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

This method provides a high-purity intermediate essential for further functionalization.

Synthesis of this compound

The direct preparation of the target hydroxypropanoic acid involves:

  • Starting Material: 3-chloro-2-methyl-2-hydroxypropionic acid or related chlorohydrin intermediates.
  • Aromatic Coupling: Reaction of the chlorohydrin with an aryl sulfinic acid salt or related aryl nucleophile to introduce the 3-chloro-5-(trifluoromethyl)phenyl group.
  • Hydrolysis and Purification: Adjusting pH and crystallization to isolate the hydroxypropanoic acid in optically active or racemic form.

A related process described in patent literature involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with sodium 4-fluorophenyl-sulfinate under reflux in water with phase transfer catalysts to yield analogous hydroxypropanoic acids, which can be adapted for trifluoromethyl-substituted phenyl derivatives.

Alternative Synthetic Approaches

  • Thiourea or Carbamate Coupling: Using thiocarbonyldiimidazole-assisted coupling of substituted amines and arylpiperazines to build complex substituted phenyl derivatives, which can be further hydrolyzed or functionalized to yield hydroxypropanoic acid analogues.
  • Esterification and Protection Strategies: Employing esterification of amino acid derivatives followed by selective phosphorylation or oxidation steps to introduce hydroxyl groups and aromatic substituents.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Temperature Time Yield/Notes Source
Chlorination of methacrylic acid to 3-chloro-2-methyl-2-hydroxypropionic acid Methacrylic acid, chlorinating agent Ambient to reflux Several hours Easily obtained; can be resolved optically
Coupling with aryl sulfinic acid salt 3-chloro-2-methyl-2-hydroxypropionic acid, sodium 4-fluorophenyl-sulfinate, sodium carbonate, tetrabutyl ammonium chloride Reflux (water) 24 hours Crystalline product, easily purified by crystallization
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate Triphosgene, catalyst, hydrazine hydrate, FeCl3·6H2O, activated carbon, ethanol Dropwise at 10-15 °C, reflux at -5 °C, then 95-100 °C (vacuum distillation) 3-5 hours reaction High purity product after vacuum distillation
Thiocarbonyldiimidazole-assisted coupling for related analogues 4-methylpyridin-2-amine, 1-(3-(trifluoromethyl)phenyl)piperazine, DMF, triethylamine 40 °C Hours Used for synthesis of carbothioamide derivatives
Esterification and phosphorylation (general amino acid derivatives) Amino acid substrates, diphenylphosphoryl chloride, propylene oxide, catalysts Ice-cooled to RT 8 hours High yield (95%) of protected intermediates

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chloro group may yield the corresponding hydrocarbon.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound reduces hydrophobicity (lower LogP) compared to its non-hydroxylated analog (LogP 3.0 vs. 2.1), suggesting improved aqueous solubility .
  • The trifluoromethyl group enhances metabolic stability and lipophilicity relative to dichlorophenyl analogs.

Research Findings and Hypotheses

Synthetic Challenges: Introducing the hydroxyl group may require stereoselective synthesis, complicating production compared to simpler propanoic acid derivatives.

Drug Likeliness : The compound’s calculated LogP (2.1) and polar surface area (~70 Ų) align with Lipinski’s criteria for oral bioavailability, though experimental validation is needed.

Biological Activity

3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C10H8ClF3O3
  • Molecular Weight : 268.61 g/mol

The compound features a hydroxypropanoic acid backbone with a chloro group and a trifluoromethyl group on the aromatic ring. These substituents significantly influence its chemical reactivity and biological interactions.

Structural Similarities

Several compounds share structural characteristics with this compound, which may provide insight into its biological activity:

Compound NameStructural FeaturesUnique Aspects
3-[4-Chloro-2-fluorophenyl]-2-hydroxypropanoic acidContains a chloro group but differs in position and fluorine substitutionPotentially different biological activity due to fluorine positioning
4-[Trifluoromethyl]phenyl-2-hydroxypropanoic acidSimilar hydroxypropanoic structure but lacks chlorineFocuses on trifluoromethyl effects without chlorine interference
2-[Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acidDifferent positioning of chloro and trifluoromethyl groupsMay exhibit distinct pharmacological properties

Research indicates that this compound can interact with various biological targets, potentially acting as an enzyme inhibitor or modulating receptor activity. The presence of the trifluoromethyl group enhances binding affinities due to unique electronic properties, which may improve pharmacological profiles compared to non-fluorinated analogs.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. It has been investigated for its effectiveness against various pathogens, particularly in the context of increasing antibiotic resistance. Studies have indicated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives related to this compound. Results indicated that some derivatives demonstrated comparable efficacy to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : In vitro studies utilizing molecular docking techniques have revealed that this compound can effectively bind to specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Q & A

Q. Example Data Contradiction Analysis :

StudyReported IC₅₀ (µM)Possible Cause
A10.2 ± 1.5Impurity (5% ethyl ester byproduct)
B25.7 ± 3.1Assay pH (6.0 vs. 7.4) altering ionization

Advanced: What experimental designs are optimal for studying its stability under physiological conditions?

Methodological Answer:
Design a stability protocol simulating physiological environments:

pH Stability : Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, 48 hrs.

Thermal Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life .

Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products (LC-MS).

Q. Key Findings from Evidence :

  • The hydroxyl group increases susceptibility to oxidation; use antioxidants (e.g., BHT) in storage .
  • Degradation products include 3-[3-Chloro-5-(trifluoromethyl)phenyl]propanoic acid (via dehydration) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to predict:
    • LogP : Optimize for 1–3 (balance solubility/permeability).
    • CYP450 interactions : Avoid metabolism by CYP3A4/2D6 via structural modifications (e.g., replacing labile hydroxyl with methyl ether) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

Q. Case Study :

ParameterInitial CompoundOptimized Analog
LogP2.82.1 (methyl ether derivative)
t₁/₂ (h)1.54.2

Advanced: What strategies address discrepancies in NMR and X-ray crystallography data for this compound?

Methodological Answer:

  • Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static crystal packing. Compare with DFT calculations (e.g., Gaussian09) to model preferred conformers .
  • Polymorphism : Recrystallize from multiple solvents (e.g., MeOH vs. EtOAc) to isolate different polymorphs for X-ray analysis .

Q. Example :

TechniqueObserved FeatureInterpretation
NMRBroad OH peakHydrogen bonding in solution
X-rayPlanar aromatic ringCrystal packing forces

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